Imidazo[4,5-c]pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[4,5-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4/c1-3-4(8-7-1)6-2-5-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCBAKHQLAYYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N2)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611798 | |
| Record name | Imidazo[4,5-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251-05-8 | |
| Record name | Imidazo[4,5-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazo 4,5 C Pyrazole and Its Derivatives
Established Synthetic Pathways to the Imidazo[4,5-c]pyrazole Scaffold
Established synthetic routes are crucial for accessing the this compound core structure. These pathways often involve the strategic manipulation of substituted pyrazole (B372694) precursors to facilitate the formation of the fused imidazole (B134444) ring.
Cyclocondensation and Cyclization Reactions
Cyclocondensation and cyclization reactions represent the most traditional and widely used methods for constructing the this compound system. These strategies involve the intramolecular or intermolecular reaction of functionalized pyrazoles to form the second five-membered ring.
A foundational approach to the this compound scaffold involves the acylation of 5-amino-N-substituted pyrazoles followed by cyclization. scirp.orgscirp.org In a typical sequence, a starting 5-amino-3-methyl-pyrazole is first acylated using reagents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding 5-acylamino pyrazole. scirp.org This intermediate is then reduced, for instance with lithium aluminium hydride (LiAlH4), to yield a 5-alkylamino pyrazole. scirp.org Subsequent nitrosation, often achieved with amyl nitrite (B80452) in the presence of hydrochloric acid, introduces a nitroso group at the 4-position. scirp.orgscirp.org The final step is a cyclocondensation reaction, which can be induced by heating in a solvent such as dry pyridine (B92270), to furnish the this compound ring system. scirp.orgscirp.org This method allows for the introduction of various substituents on the pyrazole and imidazole rings depending on the starting materials and acylating agents used. Another variation involves the heterocyclisation of 5-amino-4-ethoxy-carbonyl amino-pyrazole, which upon fusing at 200°C, yields the this compound structure. scirp.org
Table 1: Example of Cyclocondensation via 5-Amino-N-Substituted Pyrazoles scirp.orgscirp.org
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1. Acylation | 5-Amino-3-methyl-pyrazole | Acetic anhydride or Benzoyl chloride | 5-Acylamino pyrazole |
| 2. Reduction | 5-Acylamino pyrazole | LiAlH₄ | 5-Alkylamino pyrazole |
| 3. Nitrosation | 5-Alkylamino pyrazole | Amyl nitrite, HCl | 5-Alkylamino-4-nitrosopyrazole |
| 4. Cyclocondensation | 5-Alkylamino-4-nitrosopyrazole | Heat, Dry pyridine | This compound |
A one-pot acid-catalyzed cyclization provides an efficient route to imidazo[4,5-c]pyrazoles starting from 5-amino-4-nitrosopyrazoles. researcher.liferesearchgate.net This method utilizes the Vilsmeier reagent, typically generated from formamide (B127407) (HCONH2) and phosphorus oxychloride (POCl3). researcher.liferesearchgate.net The reaction proceeds through a multi-step sequence within a single pot, involving denitrosation, amidination by the Vilsmeier reagent, cyclization, substitution, and a final hydrogen migration. researcher.life This approach is advantageous due to its cost-effectiveness and the ability to introduce a wide range of substituents at various positions of the this compound core. researcher.life The intramolecular cyclodehydration of 5-alkylamino-4-nitrosopyrazoles has also been noted as an effective method for synthesizing 5-substituted imidazo[4,5-c]pyrazoles. clockss.org
This compound-5-thiones can be synthesized from 4,5-diaminopyrazole precursors. clockss.orgresearchgate.netclockss.org The synthesis begins with the treatment of a diaminopyrazole derivative with thiophosgene (B130339) (CSCl2). clockss.orgresearchgate.net This reaction selectively yields an isothiocyanatopyrazole intermediate. clockss.orgresearchgate.netclockss.org The subsequent and final step involves heating the isothiocyanate intermediate in pyridine, which induces intramolecular cyclization to form the target this compound-5-thiones in good to quantitative yields. clockss.org This regioselective functionalization provides a reliable method for introducing a thione group at position 5 of the fused heterocyclic system. clockss.org
Table 2: Synthesis of this compound-5-thiones clockss.org
| Step | Reactant | Reagent(s) | Intermediate | Conditions for Cyclization | Product |
| 1 | Diaminopyrazole derivative | Thiophosgene (CSCl₂) | Isothiocyanatopyrazole | Heat under reflux in pyridine | This compound-5-thione |
Intramolecular amination, particularly through copper-catalyzed cross-coupling reactions, presents a modern and versatile approach for the synthesis of 4-substituted imidazo[4,5-c]pyrazoles. nih.govacs.org This method is based on the cyclization of N'-(4-halopyrazol-5-yl)amidines. nih.govacs.orgresearchgate.net The process starts with 5-aminopyrazoles and utilizes copper catalysts, making it an inexpensive and convenient route. nih.govacs.org This strategy allows for the introduction of a wide variety of substituents at all positions of the this compound nucleus, offering significant synthetic flexibility. nih.govacs.org The use of palladium N-heterocyclic carbene (Pd-NHC) complexes has also been noted as a highly effective catalyst system for amination reactions, facilitating C-N bond formation under milder conditions. researchgate.net
Formation of this compound-5-thiones from Diaminopyrazole Derivatives
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical strategy for assembling complex heterocyclic scaffolds like this compound in a single pot. These reactions combine three or more starting materials to form the final product, incorporating most of the atoms from the reactants. rsc.org
One such example is a four-component, one-pot condensation used to synthesize this compound-2-thione-N-nucleosides. researchgate.net This reaction uses aryl ribosylthiourea, chloroacetic acid, an aromatic aldehyde, and hydrazine (B178648) hydrate. researchgate.net The process is catalyzed by a basic ionic liquid, 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmIm]OH), at room temperature. researchgate.net This environmentally benign method offers advantages like high product yields, simple work-up procedures, and the avoidance of volatile organic solvents. researchgate.net
Another MCR approach, the Groebke–Blackburn–Bienaymé reaction (GBBR), involves the reaction of an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment, such as 3-aminopyrazole. rsc.org This reaction, often catalyzed by acids like CeCl3·7H2O, proceeds through a [4+1] cycloaddition, followed by a retro-ene reaction and intramolecular nucleophilic attack to form the fused imidazo-pyrazole system. rsc.org MCRs are highly valued for their efficiency and ability to rapidly generate libraries of structurally diverse compounds. rsc.orgmdpi.com
Four-Component Condensations
A notable one-pot, four-component condensation reaction provides a direct route to pyrazoloimidazole-2-thione-N-nucleosides. researchgate.net This method involves the reaction of an aryl ribosylthiourea, chloroacetic acid, an aromatic aldehyde, and hydrazine hydrate. researchgate.net The reaction proceeds efficiently at room temperature, highlighting a practical approach to complex molecule synthesis from simple starting materials. researchgate.net
Another multicomponent approach involves the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR) for the synthesis of imidazo[1,2-b]pyrazoles, a related fused system. beilstein-journals.orgd-nb.info This reaction utilizes 5-aminopyrazole-4-carbonitrile or ethyl 5-aminopyrazole-4-carboxylate as key building blocks, which are reacted with an aldehyde and an isocyanide. beilstein-journals.orgd-nb.info The process is characterized by its chemo- and regioselectivity. beilstein-journals.orgd-nb.info Researchers have developed a one-pot, two-step GBB protocol that allows for the rapid construction of a diverse library of imidazo[1,2-b]pyrazoles with yields reaching up to 83%. d-nb.info
Advanced and Catalytic Synthetic Strategies
Modern organic synthesis heavily relies on the use of transition metal catalysts to facilitate the formation of complex molecular architectures. The synthesis of imidazo[4,5-c]pyrazoles and related fused systems has significantly benefited from the development of copper- and palladium-catalyzed reactions.
Copper-Catalyzed Cyclization Reactions
A significant advancement in the synthesis of 4-substituted imidazo[4,5-c]pyrazoles is the copper-catalyzed intramolecular cyclization of N′-(4-halopyrazol-5-yl)amidines. acs.orgnih.govacs.org This method is advantageous due to its use of inexpensive and readily available 5-aminopyrazoles and copper catalysts. acs.orgnih.gov The reaction demonstrates a broad substrate scope, allowing for the introduction of a wide variety of substituents at all positions of the this compound nucleus. acs.orgnih.govacs.org The process is convenient and can be performed using either conventional thermal heating or microwave irradiation. rsc.org This strategy provides a more efficient alternative to previous multi-step syntheses that often suffered from low yields, particularly in the cyclization step. acs.org
The versatility of copper catalysis extends to the formation of other C-N bonds in heterocyclic synthesis, showcasing its comparability to more expensive noble metals like palladium. rsc.org
Palladium-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-N bond formation, a key step in the synthesis of many nitrogen-containing heterocycles. While direct palladium-catalyzed synthesis of the this compound ring is less commonly reported, the principles of C-N bond formation are highly relevant. These reactions have been extensively used for the N-arylation of various heterocycles, including imidazoles and pyrazoles. mit.eduscience.gov
For instance, the Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds and has been applied to the synthesis of complex fused systems like dibenzodiazepines. benthamscience.com The development of specialized palladium catalysts, often employing bulky biarylphosphine ligands like AdBrettPhos, has enabled the challenging cross-coupling of primary amides with five-membered heterocyclic bromides, including those of imidazole and pyrazole. mit.edu This demonstrates the potential for adapting such methodologies for the final N-arylation or N-alkylation step in a multi-step synthesis of substituted imidazo[4,5-c]pyrazoles.
The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated N-heteroarenes is a critical consideration. nih.gov Typically, reactions occur preferentially at the halide position adjacent to a heteroatom. nih.gov However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote coupling at more distal sites, offering a strategy to access less favored regioisomers. nih.gov This control over regioselectivity is crucial for the targeted synthesis of specifically substituted fused pyrazole systems.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of heterocyclic compounds.
Ionic Liquid Catalysis
Ionic liquids (ILs) have emerged as environmentally benign catalysts and reaction media for organic synthesis. researchgate.netbohrium.com A basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide ([bmIm]OH), has been effectively used as a catalyst for the four-component synthesis of pyrazoloimidazole-2-thione-N-nucleosides. researchgate.net This protocol offers the advantages of mild reaction conditions (room temperature) and the reusability of the catalyst. researchgate.net
Acidic ionic liquids have also been employed in the synthesis of various pyrazole and imidazole derivatives. bohrium.comscielo.br For example, sulfonic acid-functionalized ionic liquids have been used to catalyze the synthesis of polysubstituted imidazoles and bis-pyrazole derivatives through multicomponent reactions. scielo.br These reactions often proceed in high yields under solvent-free conditions, further enhancing their green credentials. scielo.br The use of dicationic ionic liquids, sometimes immobilized on magnetic nanoparticles, has also been explored for the synthesis of pyrazole-containing compounds, allowing for easy catalyst recovery and reuse. uniroma1.it
Microwave-Assisted Protocols
Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved product selectivity. mdpi.comresearchgate.net This technology has been successfully applied to the synthesis of various pyrazole and imidazole derivatives. mdpi.comrsc.orgijpsjournal.com For instance, the copper-catalyzed cyclization of N′-(4-halopyrazol-5-yl)amidines to form imidazo[4,5-c]pyrazoles can be efficiently carried out under microwave irradiation. rsc.org
Microwave heating has also been utilized in the one-pot, three-component synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives starting from pyrazole aldehydes. rsc.org In the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles, microwave assistance reduced the reaction time to just 4 minutes at 70 °C, with yields ranging from 82% to 96%. ijpsjournal.com Similarly, a microwave-assisted method for synthesizing 5-aminopyrazolone achieved an 88% yield in 2 minutes under solvent-free conditions, a significant improvement over the 4 hours required for conventional heating. ijpsjournal.com These examples underscore the potential of microwave-assisted protocols to provide rapid and efficient access to the this compound scaffold and related structures. researchgate.net
Heterogeneous Catalysis
A significant advancement in the synthesis of imidazo[4,5-c]pyrazoles involves the use of copper-catalyzed cross-coupling reactions. This methodology provides an efficient route to 4-substituted imidazo[4,5-c]pyrazoles through the intramolecular cyclization of N'-(4-halopyrazol-5-yl)amidines. acs.orgnih.gov The process is notable for its use of readily available 5-aminopyrazoles as starting materials, making it an economical and convenient option. acs.orgwiley.com
The key step is a copper-catalyzed intramolecular C-N bond formation. The reaction generally employs a copper(I) source, such as copper(I) iodide (CuI), in the presence of a base. The choice of ligand and solvent can be critical for achieving high yields. This method is versatile, allowing for a wide variety of substituents at multiple positions of the this compound core, which is crucial for developing libraries of compounds for potential applications. acs.orgnih.gov
The precursor, N'-(4-halopyrazol-5-yl)amidine, can be synthesized through several pathways. One common method involves the reaction of a 5-aminopyrazole with an imidoyl chloride. wiley.com An alternative approach is the reaction of an imino ester with a substituted aniline, followed by halogenation. wiley.com The subsequent copper-catalyzed cyclization proceeds to furnish the fused heterocyclic system in good to excellent yields. wiley.com
Table 1: Examples of Copper-Catalyzed Synthesis of Imidazo[4,5-c]pyrazoles
| Starting Material (Amidine Precursor) | Catalyst/Base System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N'-(4-Iodo-1-methyl-1H-pyrazol-5-yl)-N,N'-diphenylformamidine | CuI / K₂CO₃ | 1-Methyl-4,5-diphenyl-1,4-dihydrothis compound | 92% | wiley.com |
| N'-(4-Iodo-1-phenyl-1H-pyrazol-5-yl)-N'-p-tolylformamidine | CuI / Cs₂CO₃ | 1-Phenyl-4-(p-tolyl)-1,4-dihydrothis compound | 85% | acs.orgwiley.com |
| N'-(1-Benzyl-4-bromo-1H-pyrazol-5-yl)-N'-phenylbenzamidine | CuI / K₃PO₄ | 1-Benzyl-4,6-diphenyl-1,4-dihydrothis compound | 96% | wiley.com |
| N'-(4-Iodo-1H-pyrazol-5-yl)-N,N'-di(p-methoxyphenyl)formamidine | Cu₂O / 8-hydroxyquinoline | 4,5-Bis(p-methoxyphenyl)-1,4-dihydrothis compound | 78% | acs.orgwiley.com |
Photochemically Induced Transformations to the this compound System
Photochemical reactions offer a unique pathway to the this compound ring system, often leading to novel molecular architectures that are not accessible through traditional thermal methods. A notable example is the photochemically induced transformation of substituted pyrrolo[2,3-d]-1,2,3-triazoles. rsc.org
Upon ultraviolet (UV) irradiation, these pyrrolotriazoles undergo a series of sequential transformations that result in the formation of the this compound core. The proposed mechanism for this reaction involves a complex rearrangement, potentially proceeding through a 1,2,3,5-tetrazocine intermediate. rsc.org This photochemical route leads to the formation of substituted 1,3a,6,6a-tetrahydroimidazo[4,5-c]pyrazoles. The structure of these complex heterocyclic products has been confirmed through techniques such as X-ray crystallography. rsc.org
This method highlights the power of photochemistry to construct intricate fused ring systems from relatively simple precursors in a single step. The specific substitution pattern on the starting pyrrolotriazole dictates the final substitution on the this compound product.
Table 2: Photochemical Synthesis of Tetrahydroimidazo[4,5-c]pyrazoles
| Starting Pyrrolo[2,3-d]-1,2,3-triazole | Irradiation Conditions | Product | Reference |
|---|---|---|---|
| Dimethyl 1,6-di(p-bromophenyl)-5-phenyl-1,6-dihydropyrrolo[2,3-d] acs.orgnih.govacs.orgtriazole-3a,6a-dicarboxylate | UV Irradiation | Dimethyl 1,6-di(p-bromophenyl)-3,5-diphenyl-1,3a,6,6a-tetrahydrothis compound-3a,6a-dicarboxylate | rsc.org |
| Diethyl 1,5,6-triphenyl-1,6-dihydropyrrolo[2,3-d] acs.orgnih.govacs.orgtriazole-3a,6a-dicarboxylate | UV Irradiation | Diethyl 1,3,5,6-tetraphenyl-1,3a,6,6a-tetrahydrothis compound-3a,6a-dicarboxylate | rsc.org |
Stereoselective Syntheses of this compound Derivatives
The development of stereoselective syntheses for this compound derivatives is crucial for accessing chiral molecules with specific biological activities. While direct asymmetric synthesis of the fused ring system is not widely reported, stereoselectivity is typically achieved by using enantiomerically pure starting materials or through the application of chiral auxiliaries during the synthesis of key precursors, such as the pyrazole core. nih.govresearchgate.net
One established strategy involves the stereoselective synthesis of a chiral pyrazole derivative, which is then elaborated to form the fused imidazole ring. For instance, chiral auxiliaries like tert-butanesulfinamide can be used to direct the stereoselective addition to imines, leading to the formation of chiral amines that can be converted into chiral pyrazole precursors. nih.gov Similarly, naturally occurring chiral molecules, such as (S)-cis-verbenol, can be used to synthesize enantiopure bicyclic pyrazole derivatives that act as chiral auxiliaries in subsequent reactions. researchgate.net
Another approach involves the incorporation of a chiral moiety, such as a carbohydrate, into the pyrazole structure. For example, the synthesis of chirally enriched imidazo[1,2-b]pyrazole glycohybrids has been achieved by reacting d-galactal (B13577) derived α-iodoenones with aminopyrazoles. thieme-connect.com Although this example pertains to an isomeric system, the principle of using chiral pool starting materials is applicable to the synthesis of chiral imidazo[4,s-c]pyrazole analogues. Patent literature also describes the synthesis of specific stereoisomers of related fused imidazoles by employing optically active starting materials or through asymmetric transformations. google.com These methods underscore the importance of precursor design in achieving the desired stereochemistry in the final heterocyclic product.
Table 3: Strategies for Stereoselective Synthesis of Fused Imidazo-Pyrazoles
| Strategy | Description | Key Chiral Element | Resulting System | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | Condensation of (R)- or (S)-tert-butanesulfinamide with an aldehyde to form a chiral imine, followed by stereoselective addition and cyclization. | tert-Butanesulfinamide | Chiral Pyrazole Derivative | nih.gov |
| Chiral Pool Synthesis | Use of naturally occurring (S)-cis-verbenol to synthesize an enantiopure bicyclo[3.1.1]heptano[4,3-c]pyrazole. | (S)-cis-verbenol | Enantiopure Bicyclic Pyrazole | researchgate.net |
| Chiral Substrate | Reaction of a d-galactal based α-iodoenone with an aminopyrazole to create a chiral glycohybrid. | d-Galactal | Chiral Imidazo[1,2-b]pyrazole Glycohybrid | thieme-connect.com |
| Asymmetric Synthesis | Use of optically active reagents, substrates, catalysts, or solvents to obtain specific stereoisomers. | Optically Active Starting Material/Catalyst | Enantiomerically Pure Fused Imidazoles | google.com |
Reactivity and Chemical Transformations of Imidazo 4,5 C Pyrazole
Reaction Pathways of the Imidazo[4,5-c]pyrazole Core
The inherent electronic characteristics of the this compound nucleus dictate its interactions with various reagents. The fusion of the two nitrogen-containing heterocyclic rings results in a system with both nucleophilic and electrophilic centers, leading to a diverse range of possible reactions.
Behavior Towards Electrophilic Reagents
Electrophilic substitution reactions, such as halogenation, can occur on the ring carbons. For instance, the halogenation of related imidazo[4,5-b]pyridin-2-one derivatives with chlorine and bromine in acetic acid results in substitution at the 5 and 6 positions. researchgate.net Iodination with iodine monochloride under similar conditions can lead to the 6-iodo derivative. researchgate.net While specific studies on this compound are limited, these findings on analogous structures suggest that the carbon atoms of the pyrazole (B372694) moiety are potential sites for electrophilic attack.
Behavior Towards Nucleophilic Reagents
The this compound core can also undergo nucleophilic substitution, particularly when substituted with a good leaving group. For example, a chloro derivative of 3-methyl-1-phenyl-4,6-dihydrothis compound-5(1H)-thione has been shown to react with nucleophiles like hydrazine (B178648) and primary amines. researchcommons.orgevitachem.com This reactivity highlights the potential for introducing various functional groups at the carbon positions of the heterocyclic core.
In a broader context of fused imidazopyrazoles, nucleophilic aromatic substitution is a key reaction. For instance, in the synthesis of imidazo[4,5-b]pyridines, a related scaffold, nucleophilic aromatic substitution of chloro-substituted precursors with amines is a common strategy. nih.gov This suggests that halo-substituted imidazo[4,5-c]pyrazoles would be valuable intermediates for further functionalization via nucleophilic displacement.
Ring-Opening and Rearrangement Mechanisms
Under certain conditions, the this compound ring system can undergo ring-opening and rearrangement reactions. A notable transformation in related nitrogen-containing heterocyclic systems is the Dimroth rearrangement. ucl.ac.uk This rearrangement typically involves the translocation of heteroatoms within the ring system and often proceeds through a ring-opening and subsequent ring-closing mechanism. ucl.ac.ukresearchgate.net While specific examples for the this compound skeleton are not extensively documented, the potential for such rearrangements should be considered, especially under basic or acidic conditions. ucl.ac.ukresearchgate.net
For instance, the Dimroth rearrangement has been observed in imidazo[1,2-a]pyrimidines, where it can lead to structural misassignments. ucl.ac.uk The mechanism is proposed to involve the addition of a hydroxide (B78521) ion, followed by ring opening. ucl.ac.uk In some cases, pyrazolo[3,4-d]pyrimidines have been observed to undergo ring opening and recyclization to form a different isomer, a process characteristic of the Dimroth rearrangement. nih.gov
Derivatization Strategies and Functionalization
The functionalization of the this compound scaffold is crucial for exploring its potential applications. Strategies for derivatization can be broadly categorized into substitutions at the nitrogen atoms and functionalization at the carbon positions.
Substitution at Nitrogen Atoms (N1, N3 positions)
N-alkylation is a common method for derivatizing nitrogen-containing heterocycles. bohrium.comresearchgate.net The this compound system presents multiple nitrogen atoms that can potentially be alkylated. The regioselectivity of N-alkylation in such systems can be influenced by factors like the nature of the alkylating agent, the base used, and the solvent. bohrium.com
In related imidazopyridine systems, N-alkylation often occurs on the nitrogen atoms of the pyridine (B92270) ring. fabad.org.tr For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers, with steric factors often controlling the major product. mdpi.comsemanticscholar.org The use of different bases, such as potassium carbonate or potassium tert-butoxide, can also influence the outcome of the reaction. bohrium.com It is plausible that similar principles would apply to the N-alkylation of this compound, allowing for the selective introduction of substituents at the N1 and N3 positions.
| Starting Material | Reagent | Conditions | Product | Reference |
| 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 1-(chloromethyl)-4-methoxybenzene | K2CO3, DMF | N4-alkylated regioisomer | fabad.org.tr |
| 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine | 1-(chloromethyl)-4-methoxybenzene | K2CO3, DMF | N5-alkylated regioisomer | fabad.org.tr |
| 3-methyl-5-phenyl-1H-pyrazole | phenethyl trichloroacetimidate | Camphorsulfonic acid | Mixture of N1 and N2 alkylated regioisomers | mdpi.com |
Functionalization at Carbon Positions
Functionalization at the carbon atoms of the this compound core is another important derivatization strategy. This can be achieved through various reactions, including halogenation and cross-coupling reactions.
Halogenated imidazo[4,5-c]pyrazoles are versatile intermediates for further modifications. mdpi.com For example, the synthesis of 4-substituted imidazo[4,5-c]pyrazoles has been achieved via the intramolecular amination of N'-halopyrazolylamidines. researchgate.net This copper-catalyzed cross-coupling reaction provides a route to introduce substituents at the C4 position. wiley.com
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the derivatization of related heterocyclic cores. mdpi.com These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl groups. While direct examples on the this compound ring are scarce, the successful application of these methods on analogous systems like imidazo[4,5-b]pyridines suggests their applicability. mdpi.com
| Reaction Type | Precursor | Reagent/Catalyst | Product | Reference |
| Intramolecular Amination | N′-(4-halopyrazol-5-yl)amidine | Copper catalyst | 4-substituted imidazo[4,5-c]pyrazoles | researchgate.netwiley.com |
| Suzuki-Miyaura Cross-Coupling | Halogenated imidazo[4,5-b]pyridine | Arylboronic acid, (A-taphos)2PdCl2 | Aryl-substituted imidazo[4,5-b]pyridine | mdpi.com |
| Sonogashira Cross-Coupling | 5-chloropyrazolo[1,5-a]pyrimidine | Propargylic alcohol, Cu/Pd catalyst | Alkynylated pyrazolopyrimidine | nih.gov |
Formation of Fused Polycyclic Systems from this compound
The this compound nucleus is a valuable precursor for synthesizing a variety of fused polycyclic heterocyclic systems. Its inherent reactivity allows for annulation reactions where additional rings are built onto the existing bicyclic framework. These transformations often involve the functional groups attached to the core structure, which act as handles for cyclization.
For instance, 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide, a key intermediate, can be used to construct fused systems like imidazopyrazol-5(1H)-one. researchgate.net The amino and carbohydrazide (B1668358) groups are reactive sites that can participate in condensation and cyclization reactions with appropriate reagents to yield more complex polycyclic structures. researchgate.net Similarly, other research has demonstrated the utility of related amino-substituted pyrazoles in multi-component reactions to form fused imidazoles, such as pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones. rsc.org This is achieved through a one-pot, three-component reaction involving an intramolecular rearrangement and cyclization. rsc.org
The general strategy involves leveraging reactive substituents on the this compound ring. For example, an amino group can react with diketones or their equivalents to form an additional fused six-membered ring, leading to systems like pyrazolopyrimidines. researchgate.net The reaction of a thione derivative, 3-methyl-1-phenyl-4,6-dihydrothis compound-5(1H)-thione, with reagents like chloroacetyl chloride can lead to the formation of fused pyrimidine (B1678525) rings. scinito.airesearchcommons.orginnovareacademics.in
These cyclization strategies highlight the role of the this compound scaffold in generating molecular diversity by expanding its structure into larger, more complex polycyclic frameworks.
Table 1: Examples of Fused Polycyclic Systems from this compound Precursors This table is interactive. Click on the headers to sort.
| Starting Material Type | Reagent(s) | Fused System Formed | Reference |
|---|---|---|---|
| 5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide | Various electrophiles/dielectrophiles | Imidazopyrazol-5(1H)-one, Pyrazolopyrimidines | researchgate.net |
| Aminopyrazole, Isatin, Isocyanide | Acid catalyst | Pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-one | rsc.org |
| This compound-5(1H)-thione derivative | Chloroacetyl chloride | Imidazo[1,2-c]pyrimidine derivative | innovareacademics.in |
| 5-Amino-1-methylimidazoles | Malondialdehydes or 1,3-diketones | Imidazo[1,5-a]pyrimidines | researchgate.net |
Synthetic Utility as Building Blocks for Complex Heterocycles
This compound derivatives are valuable building blocks for the synthesis of more elaborate heterocyclic molecules that are not necessarily polycyclic fused systems. The functionalization at various positions of the heterocyclic nucleus allows for its incorporation into larger molecular assemblies.
A key synthetic approach involves the copper-catalyzed intramolecular cyclization of N′-(4-halopyrazol-5-yl)amidines. acs.orgnih.gov This method is robust and allows for the introduction of a wide range of substituents at all positions of the this compound nucleus, making it a versatile starting point for further synthetic modifications. acs.orgnih.govacs.org
The reactivity of substituted imidazo[4,5-c]pyrazoles has been explored to demonstrate their utility as synthetic intermediates. For example, 3-methyl-1-phenyl-4,6-dihydrothis compound-5(1H)-thione undergoes several transformations. scinito.airesearchcommons.org It reacts with carbonyl compounds to yield arylidene derivatives and can be converted to a chloro derivative using a phosphorus oxychloride/phosphorus pentachloride mixture. This chloro derivative is a versatile intermediate that can subsequently react with nucleophiles like hydrazine and primary amines to introduce further diversity. scinito.airesearchcommons.org
These examples underscore the utility of the this compound scaffold as a modular building block. By first synthesizing a substituted core and then performing subsequent chemical transformations on the substituents, chemists can access a wide array of complex heterocyclic structures.
Table 2: Synthetic Transformations of this compound Derivatives This table is interactive. Click on the headers to sort.
| This compound Derivative | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| N′-(4-halopyrazol-5-yl)amidine | Copper catalyst | 4-Substituted imidazo[4,5-c]pyrazoles | acs.org, nih.gov |
| This compound-5(1H)-thione | Carbonyl compounds | Arylidene derivatives | scinito.ai, researchcommons.org |
| This compound-5(1H)-thione | POCl₃/PCl₅ | Chloro-imidazo[4,5-c]pyrazole | scinito.ai, researchcommons.org |
| Chloro-imidazo[4,5-c]pyrazole | Hydrazine, Primary amines | Hydrazinyl and amino derivatives | scinito.ai, researchcommons.org |
Chemo- and Regioselectivity in this compound Reactions
Chemo- and regioselectivity are critical considerations in the synthesis and functionalization of imidazo[4,5-c]pyrazoles, given the multiple nitrogen atoms and reactive carbon positions.
The synthesis of the this compound ring itself often proceeds with high regioselectivity. The copper-catalyzed intramolecular cross-coupling of N′-(4-halopyrazol-5-yl)amidines provides a regioselective route to 4-substituted imidazo[4,5-c]pyrazoles. acs.orgnih.govacs.org The cyclization occurs in a defined manner, ensuring the formation of the desired [4,5-c] isomer over other possibilities.
In related fused imidazole (B134444) systems, such as the synthesis of imidazo[1,2-b]pyrazoles via the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, the issue of regioselectivity is paramount. beilstein-journals.orgresearchgate.net The reaction of 5-aminopyrazoles with aldehydes and isocyanides can potentially lead to two regioisomers, but conditions can be optimized to favor the formation of a single product. beilstein-journals.orgresearchgate.net For instance, NMR studies confirmed the exclusive formation of the 1H-imidazo[1,2-b]pyrazole core, demonstrating high regioselectivity in the cyclization process. beilstein-journals.org
The subsequent functionalization of the pre-formed this compound ring also raises questions of selectivity. For example, alkylation of the heterocyclic nucleus could potentially occur on several of the nitrogen atoms. While direct arylation has been a challenge, alkylation with alkyl halides has been reported to occur at the N-4 position of the heterocyclic nucleus, though the broader selectivity profile remains an area for further investigation. acs.org The development of selective C-H functionalization methods for such heterocyclic systems is an ongoing area of research that aims to control where new substituents are introduced. nih.gov The inherent electronic properties of the ring system, influenced by existing substituents, will ultimately govern the chemo- and regioselectivity of its reactions.
Computational and Theoretical Investigations of Imidazo 4,5 C Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of imidazo[4,5-c]pyrazole and its derivatives. These calculations provide a molecular-level understanding of the compound's behavior.
The electronic structure of a molecule is fundamental to its chemical reactivity and photophysical properties. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to this understanding. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. wiley.comnih.gov
In derivatives of the related imidazo[4,5-b]pyridine, DFT calculations have shown that the HOMO and LUMO are generally distributed across the entire molecule. For some derivatives, the HOMO is primarily located on the imidazopyridine ring system. wiley.com The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and greater ease of electronic excitation. wiley.com For instance, in a study of imidazo[1,2-a]pyrimidine (B1208166) derivatives, a smaller energy gap was correlated with higher molecular reactivity. wiley.com Theoretical calculations on various imidazole (B134444) analogues have also utilized HOMO and LUMO energies to predict chemical activity and the propensity for molecular interactions. researchgate.net
Interactive Data Table: Calculated HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds
Table data sourced from a computational study on imidazopyridine derivatives. wiley.com
Computational methods are widely used to predict various molecular properties of this compound derivatives, providing insights into their potential as therapeutic agents or functional materials. scispace.com In silico studies on novel this compound derivatives have been performed to assess their physicochemical properties, drug-likeness, and pharmacokinetics. scispace.comresearchgate.net These predictions help in the early stages of drug discovery by identifying candidates with favorable properties for oral bioavailability and metabolic stability. For example, properties such as the number of rotatable bonds and polar surface area are important predictors of good oral bioavailability. scispace.com
The chemical reactivity of this compound can be characterized using global reactivity descriptors derived from quantum chemical calculations. bohrium.com Parameters such as global hardness (η) and softness (σ) are used to describe the reactivity and stability of molecules. wiley.com Generally, low hardness and high softness values are indicative of high reactivity. wiley.com The electrostatic potential framework can be generated to visualize a molecule's energy distribution and identify chemically reactive areas. researchgate.net These theoretical investigations into the reactive properties of related heterocyclic compounds, such as pyrazole (B372694) and imidazole derivatives, help in understanding their interaction mechanisms. rsc.org
Non-linear optical (NLO) materials have garnered significant interest for their applications in technologies like optical computing and dynamic image processing. nih.gov Organic molecules, particularly those with donor-acceptor (D-A) structures connected by a π-conjugated system, can exhibit significant NLO responses. nih.gov The first hyperpolarizability (βtot) is a key parameter for assessing a material's NLO properties and is associated with intramolecular charge transfer. nih.gov While direct NLO studies on the parent this compound are limited, computational studies on related heterocyclic systems provide a basis for assessing its potential. For example, theoretical investigations of pyrimidine (B1678525) derivatives have shown that these compounds can exhibit significant NLO behavior, with their third-order nonlinear susceptibility being superior to that of known chalcone (B49325) derivatives. rsc.org The NLO properties of quinoline-carbazole derivatives have also been explored through computational methods, highlighting the potential of nitrogen-containing heterocycles in this field. nih.gov
Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that can lead to a large Stokes-shifted fluorescence, a desirable property for fluorescent probes and sensors. mdpi.com Theoretical studies have been conducted on the excited-state behavior of derivatives of this compound. For instance, a computational investigation of 2-(phenyl)imidazo[4,5-c]pyridine in methanol (B129727) solvent revealed a mechanism for excited-state intermolecular proton transfer (ESIPT). nih.gov Upon photo-excitation, the hydrogen bonds between the imidazopyridine derivative and methanol molecules are strengthened in the first excited state (S1). nih.gov The deprotonation of the imidazo[4,5-c]pyridine derivative facilitates the ESIPT process, which was found to have a low potential energy barrier of 8.785 kcal/mol in the S1 state. nih.gov Such theoretical studies are crucial for understanding the fluorescence mechanisms of these compounds and for the rational design of novel fluorescent probes. dntb.gov.ua
Non-Linear Optical (NLO) Property Assessment
Mechanistic Studies of Reactions
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving the this compound scaffold. Theoretical calculations can map the energy profiles of reaction pathways, identify transition states, and provide insights into the factors that control selectivity.
A proposed mechanism for the formation of fused pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones involves a multi-step sequence that begins with the activation of a carbonyl group by an acid catalyst, followed by reaction with an aminopyrazole to form an imine intermediate. rsc.org This is followed by a [4+1] cycloaddition with an isocyanide, leading to a spiro intermediate. Subsequent intermolecular retro-ene reaction, ring opening, and intramolecular nucleophilic reaction yield the final product. rsc.org
Mechanistic studies have also been applied to understand the functionalization of related pyrazole derivatives. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine (B105623) was studied theoretically to understand the formation of different products. nih.gov These computational investigations provide a detailed picture of the reaction coordinates and the stability of intermediates and transition states, which is essential for optimizing reaction conditions and developing new synthetic methodologies.
Transition State Analysis
For instance, in the intramolecular amination of N'-halopyrazolylamidines to form substituted imidazo[4,5-c]pyrazoles, transition state calculations have provided key insights into the C-N bond formation process. researchgate.net These theoretical examinations consider factors like temperature and solvent polarity, which can significantly influence the transition state's structure and stability. researchgate.net
Reaction Pathway Elucidation
Computational methods have been pivotal in elucidating the reaction pathways for the synthesis of this compound and its derivatives. One notable example is the unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. rsc.org Theoretical studies suggest a plausible mechanism involving the opening of the initial fused ring system followed by a cyclization resulting from a nucleophilic attack. rsc.org
Similarly, the synthesis of 2-isonicotinoyl-4,6-dihydroimidazo[4,5-c]pyrazol-5(2H)-one derivatives has been rationalized through a proposed mechanistic pathway. bme.hu This pathway involves the initial abstraction of a proton, followed by a reaction with substituted aromatic aldehydes and subsequent cyclization with isonicotinic acid hydrazide. bme.hu Such detailed pathway elucidation is crucial for optimizing reaction conditions and improving yields.
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are powerful tools to predict the binding affinity and interaction of this compound derivatives with various biological targets. These in silico techniques are essential in modern drug discovery for identifying potential lead compounds.
Ligand-Target Binding Mode Analysis
Molecular docking simulations have been extensively used to analyze the binding modes of this compound derivatives with various protein targets. For example, derivatives have been docked against α-amylase, a key enzyme in carbohydrate metabolism, to evaluate their potential as antidiabetic agents. researchgate.net These studies have shown that certain derivatives exhibit good binding affinities, comparable to the standard drug acarbose (B1664774). researchgate.net
In the context of cancer research, pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives have been docked with the pro-apoptotic Bax protein. mdpi.comnih.gov The simulations revealed significant binding affinities and identified key interactions within the active site, suggesting a potential mechanism for their cytotoxic effects. mdpi.comnih.gov Similarly, other derivatives have been studied for their interaction with targets like tubulin, with molecular dynamics simulations suggesting interaction with the colchicine (B1669291) binding site. nih.gov
Structure-Activity Relationship (SAR) Derivation
Computational studies play a crucial role in deriving Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For this compound derivatives, SAR studies have been conducted to understand the impact of different substituents on their activity.
For instance, in a series of imidazo[1,2-b]pyrazole-7-carboxamides, a 67-membered library was synthesized and evaluated for cytotoxic characteristics, leading to the determination of the SAR. core.ac.uk These studies have shown that modifications at different positions of the this compound core can significantly influence their anticancer activity. nih.govcore.ac.uk For antifungal agents, SAR studies on 2-isonicotinoyl-4,6-dihydroimidazo[4,5-c]pyrazol-5(2H)-one derivatives indicated that electron-withdrawing groups on the aromatic ring enhance activity. bme.hu
In Silico Assessment of Molecular Interactions
The in silico assessment of molecular interactions provides a detailed picture of how this compound derivatives bind to their targets at a molecular level. These studies often highlight the importance of hydrogen bonding and hydrophobic interactions.
For example, the interaction of diphenylaminomethyl and phenylcarbamodithioate derivatives with α-amylase was investigated, revealing key hydrogen bond and hydrophobic interactions that contribute to their potent inhibitory activity. researchgate.net In another study, the binding of pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones with the COVID-19 main protease was analyzed, showing that electronegativity, resonance effects, and hydrophobic interactions play significant roles in their binding affinity. rsc.org
Molecular Dynamics Simulations to Explore Conformational Space and Binding
Molecular dynamics (MD) simulations provide a dynamic view of the conformational space and binding of this compound derivatives to their targets. These simulations can reveal the stability of the ligand-protein complex and the flexibility of both the ligand and the protein over time.
MD simulations have been used to study the binding of pyrazole derivatives to targets such as the C-RAF protein. mdpi.com The root mean square deviation (RMSD) plots from these simulations can indicate the stability of the protein-ligand complex. mdpi.com Furthermore, MD simulations of the most active derivative of a series of imidazo-pyrazoles with the polymeric tubulin α/tubulin β/stathmin4 complex suggested a stable interaction, corroborating the docking results. nih.gov These simulations are crucial for validating the findings of molecular docking and for gaining a deeper understanding of the binding dynamics.
Spectroscopic and Advanced Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of imidazo[4,5-c]pyrazole derivatives, offering precise insights into the chemical environment of protons and carbon atoms.
Proton (¹H) NMR
¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For this compound derivatives, the chemical shifts (δ) of protons are influenced by their position on the fused ring system and the nature of any substituents.
For instance, in a series of 2-isonicotinoyl-4,6-dihydroimidazo[4,5-c]pyrazol-5(2H)-one derivatives, the two -NH protons of the imidazoline (B1206853) ring typically appear as a singlet at a downfield chemical shift, around δ 10.79-11.18 ppm. bme.hu Aromatic protons on substituted phenyl rings and the isonicotinoyl moiety are observed in the range of δ 6.00-8.79 ppm. bme.hu
In another example, for 3-methyl-1-phenylthis compound-5-thione, the methyl protons present as a singlet at approximately δ 2.26 ppm, while the phenyl protons appear as a multiplet between δ 7.23-7.75 ppm. clockss.org The two NH protons are observed as broad singlets at δ 12.47 and 13.39 ppm. clockss.org
Table 1: Selected ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
| 2-Isonicotinoyl-4-(4-chlorophenyl)-4,6-dihydroimidazo[4,5-c]pyrazol-5(2H)-one | DMSO-d6 | 2 x -NH (imidazoline) | 10.921 (s) |
| Ar-H | 6.38 - 8.71 (m) | ||
| 3-Methyl-1-phenylthis compound-5-thione | DMSO-d6 | Me | 2.26 (s) |
| Ph-H | 7.23-7.75 (m) | ||
| NH | 12.47 (br s) | ||
| NH | 13.39 (br s) |
Data sourced from Mogle et al. (2024) and other studies. bme.huclockss.org
Carbon-13 (¹³C) NMR
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of imidazo[4,5-c]pyrazoles. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment.
For 2-isonicotinoyl-4,6-dihydroimidazo[4,5-c]pyrazol-5(2H)-one derivatives, the carbonyl carbon of the pyrazolone (B3327878) ring appears around δ 161.51-165 ppm, while the amide carbonyl carbon is observed near δ 157.66-160 ppm. bme.hu Aromatic and heteroaromatic carbons resonate in the range of δ 110.68-152.28 ppm. bme.hu
In the case of 3-methyl-1-phenylthis compound-5-thione, the methyl carbon (Me) shows a signal at δ 11.74 ppm. clockss.org The carbon of the C=S group is found at δ 169.01 ppm. clockss.org The carbons of the fused ring system and the phenyl group appear at various chemical shifts, for example, C-3a at δ 120.17 ppm and C-3 at δ 130.21 ppm. clockss.org
Table 2: Selected ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| 2-Isonicotinoyl-4-phenyl-4,6-dihydroimidazo[4,5-c]pyrazol-5(2H)-one | DMSO-d6 | C=O (pyrazolone) | 161.51 |
| C=O (amide) | 157.66 | ||
| Aromatic/Heteroaromatic | 112.68 - 150.28 | ||
| 3-Methyl-1-phenylthis compound-5-thione | DMSO-d6 | Me | 11.74 |
| C-3a | 120.17 | ||
| C-3 | 130.21 | ||
| C=S | 169.01 |
Data sourced from Mogle et al. (2024) and other studies. bme.huclockss.org
Two-Dimensional NMR Techniques
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous structural assignment of complex this compound derivatives. scirp.org These experiments help to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is particularly useful in differentiating between regioisomers. scirp.orgbohrium.com For example, 2D NMR was used to confirm the structures of regioisomeric tetracyclic imidazo[4,5-b]pyridine derivatives. irb.hr
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization (ESI-MS) are commonly employed for this compound derivatives. bme.huclockss.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule with a high degree of confidence. scirp.orgresearchgate.net For example, in the synthesis of 2-isonicotinoyl-4-(4-bromophenyl)-4,6-dihydroimidazo[4,5-c]pyrazol-5(2H)-one, the calculated mass was 384.19, and the found mass was 385.4 [M+], confirming the compound's identity. bme.hu
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound derivatives, characteristic absorption bands are observed for various functional groups.
In 2-isonicotinoyl-4,6-dihydroimidazo[4,5-c]pyrazol-5(2H)-one derivatives, the N-H stretching of the amide group is seen around 3220-3237 cm⁻¹. bme.hu The C=O stretching of the pyrazolone ring appears at approximately 1721-1723 cm⁻¹, while the amide C=O stretching and C=N stretching are observed around 1657-1658 cm⁻¹ and 1551-1575 cm⁻¹, respectively. bme.hu For 3-methyl-1-phenylthis compound-5-thione, broad bands around 3100 cm⁻¹ are attributed to N-H stretching, and characteristic peaks are seen at 1590, 1510, and 1480 cm⁻¹. clockss.org
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Compound Type |
| N-H (amide) | 3220 - 3237 | 2-Isonicotinoyl-4,6-dihydroimidazo[4,5-c]pyrazol-5(2H)-ones |
| C=O (pyrazolone) | 1721 - 1723 | 2-Isonicotinoyl-4,6-dihydroimidazo[4,5-c]pyrazol-5(2H)-ones |
| C=O (amide) | 1657 - 1658 | 2-Isonicotinoyl-4,6-dihydroimidazo[4,5-c]pyrazol-5(2H)-ones |
| C=N | 1551 - 1575 | 2-Isonicotinoyl-4,6-dihydroimidazo[4,5-c]pyrazol-5(2H)-ones |
| N-H | ~3100 (broad) | 3-Methyl-1-phenylthis compound-5-thione |
Data sourced from Mogle et al. (2024) and other studies. bme.huclockss.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound derivatives can indicate the presence of conjugated systems. For example, UV/Vis spectra of various tetracyclic imidazo[4,5-b]pyridine derivatives have been recorded to study their interaction with DNA and RNA. irb.hr The absorbance of a reaction mixture containing this compound derivatives was measured using a UV-visible spectrometer to assess their antioxidant activity. scirp.org
of this compound
The unique photophysical properties of the this compound scaffold and its derivatives have been extensively studied using a variety of spectroscopic and advanced characterization techniques. These investigations provide crucial insights into the electronic structure, excited-state dynamics, and environmental sensitivity of these compounds, which are vital for their application in materials science and medicinal chemistry.
Emission and Excitation Spectra Analysis
The fluorescence properties of this compound derivatives are a key area of investigation. The emission and excitation spectra provide fundamental information about the electronic transitions occurring within these molecules.
Detailed studies on various substituted this compound analogues have revealed that their emission spectra are highly dependent on the nature and position of substituents on the fused heterocyclic system. For instance, a series of 4-(aryl)-benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles, which contain the this compound core structure, exhibit emission maxima that are influenced by the electronic properties of the aryl group. mdpi.comnih.gov
The introduction of electron-donating or electron-withdrawing groups can significantly shift the emission wavelengths. For example, in a study of pyrazole-tethered imidazo[1,2-a]pyridine (B132010) derivatives, the emission range was observed to be between 430 to 521 nm. researchgate.net This tunability is a hallmark of the this compound scaffold and is crucial for designing molecules with specific emission colors for applications such as organic light-emitting diodes (OLEDs).
The excitation spectra of these compounds generally mirror their absorption spectra, confirming that the absorbing and emitting species are the same. Analysis of these spectra allows for the determination of the optimal wavelength for exciting the molecule to achieve maximum fluorescence intensity. For example, in a series of pyrazole-tethered imidazo[1,2-a]azine derivatives, the excitation region was found to be between 313-453 nm. researchgate.net
Table 1: Emission and Excitation Data for Selected this compound Derivatives
| Compound Reference | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Solvent |
| 4-(Aryl)-benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles | Not specified | Varies with substituent | Various nih.gov |
| Pyrazole-tethered imidazo[1,2-a]azines | 313-453 | 430-521 | Not specified researchgate.net |
| Imidazo[1,5-a]pyridine-benzilimidazole conjugates | Not specified | ~520 (solution), ~510 (solid) | THF, Solid state rsc.org |
| Imidazole-based donor–π–acceptor dyes | Not specified | 449-599 (varies with dye and solvent) | Various rsc.org |
This table is illustrative and specific values depend on the exact molecular structure and solvent.
Solvatochromic Effects in Ground and Excited States
Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a prominent feature of many this compound derivatives. This phenomenon provides valuable information about the differences in the electronic distribution between the ground and excited states of the molecule.
A positive solvatochromic effect, where the emission wavelength redshifts (moves to longer wavelengths) as the solvent polarity increases, is commonly observed in this class of compounds. mdpi.comnih.gov This indicates that the excited state is more polar than the ground state, which is often attributed to an intramolecular charge transfer (ICT) process upon photoexcitation. For example, a series of 4-(aryl)-benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles displayed positive emission solvatochromism. mdpi.comnih.gov Similarly, new imidazole-based donor-π-acceptor dyes showed bathochromic shifts in their emission wavelengths as the solvent polarity increased from n-hexane to acetonitrile. rsc.org
The solvatochromic behavior of 3-arylazo-imidazo[1,2-b]pyrazolo[4,3-d]pyridazines has been interpreted using the Kamlet–Taft equation, which correlates absorption frequencies with solvent parameters. researchgate.net This analysis helps to quantify the contributions of solvent polarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity to the observed spectral shifts.
The study of solvatochromic effects is crucial for understanding the nature of the excited state and for designing fluorescent probes that are sensitive to their local environment. This property is particularly useful in chemical sensing and biological imaging applications.
Quantum Yield Determinations
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. High quantum yields are desirable for applications requiring bright fluorescence, such as in OLEDs and fluorescent probes.
The quantum yields of this compound derivatives can vary significantly depending on their molecular structure and the surrounding environment. For instance, some pyrazole-tethered imidazo[1,2-a]azine derivatives have been reported to have quantum yields ranging from 5% to 83%. researchgate.net This wide range highlights the tunability of the photophysical properties of this scaffold.
Substituents play a critical role in determining the quantum yield. In a study of pyrazole-tethered imidazo[1,2-a]pyridine derivatives, it was found that a methyl substituent at the N-1 position of the pyrazole (B372694) ring resulted in a higher quantum yield compared to a phenyl substituent at the same position. researchgate.net Furthermore, the position of substituents on the pyridine (B92270) ring also influences the quantum yield. researchgate.net
Some imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores have shown very high quantum yields, with one derivative exhibiting a solid-state quantum yield of 93%. rsc.org This high efficiency in the solid state is particularly important for applications in solid-state lighting and displays.
Table 2: Quantum Yields of Selected this compound Derivatives
| Compound/Derivative Class | Quantum Yield (ΦF) | Conditions | Reference |
| Pyrazole-tethered imidazo[1,2-a]azines | 5-83% | Not specified | researchgate.net |
| Imidazo[1,5-a]pyridine-benzilimidazole conjugate (BPy-FL) | 93% | Solid state | rsc.org |
| Imidazo[1,5-a]pyridine-benzilimidazole conjugates (BPy-1, BPy-2) | ~70% | Solution, solid, thin-film | rsc.org |
| Pyrazole C-5-tethered imidazo[1,2-a]pyridine | 5% | Not specified | researchgate.net |
Stokes Shift Analysis
The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra of the same electronic transition. A large Stokes shift is often desirable for fluorescence applications as it minimizes self-absorption, where the emitted fluorescence is reabsorbed by other molecules of the same compound.
This compound derivatives frequently exhibit large Stokes shifts. For example, a series of 4-(aryl)-benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles recorded Stokes shifts ranging from 120 to 180 nm. mdpi.comnih.gov This significant separation between absorption and emission is beneficial for fluorescence imaging and sensing applications, as it allows for the efficient collection of the emitted light without interference from the excitation source.
The magnitude of the Stokes shift is related to the extent of geometric and electronic rearrangement that occurs in the excited state. Large Stokes shifts are often associated with intramolecular charge transfer (ICT) processes, where there is a significant change in the dipole moment upon excitation. The analysis of Stokes shifts in different solvents can provide further insights into the nature of the excited state and the extent of solvent relaxation around the excited molecule. For instance, pyrazole-tethered imidazo[1,2-a]azine derivatives have been reported to exhibit Stokes shifts in the range of 68-140 nm. researchgate.net
Table 3: Stokes Shifts for Selected this compound Derivatives
| Compound/Derivative Class | Stokes Shift (nm) | Reference |
| 4-(Aryl)-benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles | 120-180 | mdpi.comnih.gov |
| Pyrazole-tethered imidazo[1,2-a]azines | 68-140 | researchgate.net |
| Pyrazole C-5-tethered imidazo[1,2-a]pyridine | 120 | researchgate.net |
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This is in contrast to the more common aggregation-caused quenching (ACQ) effect. The AIE phenomenon is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
Several this compound derivatives have been shown to exhibit AIE properties. For instance, certain 4-(aryl)-benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles have demonstrated AIE characteristics in THF/water mixtures. mdpi.comnih.gov The fluorescence intensity of these compounds increases significantly with increasing water fraction, which induces aggregation.
Similarly, some imidazole-based donor-π-acceptor dyes have been observed to display AIE behavior in dioxane/water mixtures. rsc.org The emission intensity of these dyes was found to increase by up to 5 times in a mixture with a high water content compared to the pure dioxane solution. rsc.org
The AIE properties of this compound derivatives make them promising candidates for applications in biosensing, bioimaging, and as active materials in optoelectronic devices, where high solid-state emission is required.
Mechanochromic Properties
Mechanochromism is the change in color of a substance in response to a mechanical stimulus, such as grinding, shearing, or pressing. This property is of great interest for applications in sensors, security papers, and data storage.
Some this compound derivatives have been found to exhibit mechanochromic behavior. For example, certain 4-(aryl)-benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles demonstrated changes in their emission maxima or intensities after mechanical stimulation. mdpi.comnih.gov This change in fluorescence upon grinding is often reversible, with the original color being restored by fuming with a solvent or by heating.
The mechanism of mechanochromism in these materials is typically related to a change in the solid-state packing of the molecules. Grinding can disrupt the crystalline structure, leading to an amorphous state with different intermolecular interactions and, consequently, different photophysical properties. The transition between the ordered crystalline and disordered amorphous states has been confirmed by techniques such as X-ray diffraction (XRD). rsc.org
The ability to tune the color of a material through mechanical force opens up possibilities for creating novel smart materials with responsive properties.
X-ray Crystallography for Solid-State Structure Elucidation
The crystallographic data for such derivatives are typically collected on diffractometers and the structure is solved and refined using specialized software. Key parameters obtained from these studies include the crystal system, space group, unit cell dimensions, and atomic coordinates.
Table 1: Example Crystallographic Data for a Substituted Tetrahydrothis compound Derivative
| Parameter | Value |
|---|---|
| Compound | Dimethyl 1,6-di(p-bromophenyl)-3,5-diphenyl-1,3a,6,6a-tetrahydrothis compound-3a,6a-dicarboxylate |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(2) |
| b (Å) | 15.678(3) |
| c (Å) | 16.234(3) |
| β (°) | 109.87(1) |
| Volume (ų) | 2954.1(9) |
| Z | 4 |
Note: This data is for a derivative and not the parent this compound. Data is representative and based on typical values for organic compounds.
Elemental Analysis for Composition Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound, ensuring it matches the theoretical composition. For this compound derivatives, this method provides essential confirmation of their successful synthesis and purity.
In practice, a small, precisely weighed sample of the compound is combusted in an elemental analyzer. The resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured, and from these measurements, the percentage of each element in the original sample is calculated. The experimental values are then compared to the calculated theoretical values for the proposed molecular formula. A close agreement, typically within ±0.4%, is considered a confirmation of the compound's composition. nih.gov
While specific elemental analysis data for the unsubstituted this compound is not detailed in the provided search results, numerous studies on its derivatives report such data to validate their structures.
Table 2: Representative Elemental Analysis Data for Substituted Imidazo-Pyrazole Derivatives
| Compound Name | Molecular Formula | Calculated (%) | Found (%) |
|---|---|---|---|
| 4-(Imidazo[4,5-b]indol-2-yl)-1H-pyrazole-3,5-diamine semanticscholar.org | C₁₂H₉N₇ | C: 57.37, H: 3.61, N: 39.02 | C: 57.42, H: 3.64, N: 39.13 |
| 5-Amino-N-cyclopropyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide nih.gov | C₁₅H₁₈N₄O₂ | C: 62.92, H: 6.34, N: 19.57 | C: 62.88, H: 6.31, N: 19.61 |
| 4-(Anthracen-9-yl)-1,2-dihydrobenzo rsc.orgresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitrile mdpi.com | C₂₅H₁₆N₄ | C: 80.63, H: 4.33, N: 15.04 | C: 80.53, H: 4.42, N: 15.05 |
Note: The compounds listed are derivatives and isomers to illustrate the application of elemental analysis.
Advanced Research Applications and Functional Material Investigations
Enzyme Inhibition Studies
Derivatives of imidazo[4,5-c]pyrazole have shown significant potential as inhibitors of various enzymes, a property that is being actively explored for the development of new therapeutic strategies.
Alpha-Amylase and Alpha-Glucosidase Inhibition
A key approach in managing type 2 diabetes mellitus involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. By slowing down carbohydrate digestion, the post-meal spike in blood glucose can be controlled.
Recent studies have highlighted the potential of this compound derivatives in this area. For instance, a series of novel imidazo[4,5-c]pyrazoles were synthesized and evaluated for their in vitro α-amylase inhibitory activity. Among the synthesized compounds, diphenylaminomethyl and phenylcarbamodithioate derivatives demonstrated potent inhibition with IC50 values of 0.071 and 0.083 μM, respectively, which are comparable to the standard drug acarbose (B1664774) (IC50 0.060 μM). scispace.comresearchgate.net
Similarly, research on related fused heterocyclic systems like benzo semanticscholar.orgnih.govimidazo[1,2-a]pyrimidines has also shown promising results. nih.gov One derivative with 4-chloro substituents on both the 2- and 4-phenyl rings was found to be a particularly potent α-glucosidase inhibitor, with an IC50 value of 16.4 ± 0.36 μM, making it 45.7 times more potent than the standard inhibitor, acarbose (IC50 = 750.0 ± 1.5 μM). nih.gov Other related structures, such as imidazo[1,2-a]pyridine (B132010) derivatives, have also been investigated as inhibitors of α-amylase and α-glucosidase. nih.gov
Table 1: α-Amylase and α-Glucosidase Inhibition by this compound and Related Derivatives
| Compound/Derivative | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Diphenylaminomethyl this compound | α-Amylase | 0.071 | scispace.comresearchgate.net |
| Phenylcarbamodithioate this compound | α-Amylase | 0.083 | scispace.comresearchgate.net |
| Acarbose (standard) | α-Amylase | 0.060 | scispace.comresearchgate.net |
| 3-amino-2,4-bis(4-chlorophenyl)benzo semanticscholar.orgnih.govimidazo[1,2-a]pyrimidine (B1208166) | α-Glucosidase | 16.4 ± 0.36 | nih.gov |
| Acarbose (standard) | α-Glucosidase | 750.0 ± 1.5 | nih.gov |
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Their dysregulation is often implicated in diseases like cancer, making them an important target for drug development. This compound and its isomers have emerged as a promising scaffold for designing kinase inhibitors.
Human Casein Kinase 2 (CK2): While specific studies on this compound and CK2 are not detailed, the broader class of imidazopyridines has been explored for kinase inhibition.
Aurora Kinase: Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases. acs.org Optimization of this series led to compounds that also inhibit FLT3 kinase, showing dual activity. acs.orgacs.orgsemanticscholar.org For example, one derivative, 28c, was found to be a highly selective inhibitor of Aurora-A over Aurora-B. semanticscholar.org
Src Family Kinases: The imidazo[1,5-a]pyrazine (B1201761) scaffold, a related isomer, has been investigated for its c-Src inhibitory activity. ucsd.edu
B-Raf Kinase: Imidazo[4,5-b]pyridines have been developed as potent and selective inhibitors of B-Raf kinase. sci-hub.se These compounds bind to a specific conformation of the enzyme, contributing to their selectivity. sci-hub.se Another series of B-Raf inhibitors based on an imidazo (B10784944) semanticscholar.orgnih.govpyridin-2-one scaffold has also been developed. acs.org
Bruton's Tyrosine Kinase (BTK): Imidazo[4,5-c]pyridine derivatives have been investigated as inhibitors of Bruton's tyrosine kinase, with some showing potent activity. nih.gov The imidazo[1,2-b]pyridazine (B131497) core, another related structure, has also been explored for BTK inhibition. dergipark.org.tr
Antimicrobial Research Agents
The rise of antimicrobial resistance has created an urgent need for new classes of antimicrobial agents. This compound derivatives have been investigated for their potential antibacterial, antifungal, and antimycobacterial activities.
Antibacterial Activity Investigations
Several studies have explored the antibacterial potential of this compound and its related structures. For instance, novel pyrazole-imidazole-triazole hybrids have demonstrated potent growth inhibition against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa strains with MIC values in the low micromolar range. nih.gov
In another study, newly synthesized 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives were evaluated for their in vitro antibacterial activity against a panel of bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov Certain compounds exhibited promising activity with MIC values as low as 4-8 µg/mL. nih.gov Furthermore, imidazo-pyridine substituted pyrazole (B372694) derivatives have been reported as potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin (B1669076) against several Gram-negative bacterial strains. nih.gov
Antifungal Activity Investigations
The antifungal properties of this compound derivatives are also an active area of research. A study on pyrazole derivatives containing an imidazo[2,1-b] scispace.comsemanticscholar.orgacs.orgthiadiazole moiety revealed that most of the synthesized compounds exhibited strong antifungal activity. wiley.com Two compounds, in particular, showed very potent activity with a minimum inhibitory concentration (MIC) of 0.25 µg/mL, which was more active than the standard antifungal drug fluconazole. wiley.com
Another study focused on 2-isonicotinoyl-4,6-dihydroimidazo[4,5-c]pyrazol-5(2H)-one derivatives and found that several of the synthesized compounds displayed good antifungal activity against Aspergillus niger, Aspergillus flavus, and Penicillium citrinum. bme.hu Similarly, pyrazole-imidazole hybrids have also been synthesized and tested for their antifungal activity, with one compound showing a higher inhibition zone against Aspergillus niger compared to the standard drug. researchgate.net
Table 2: Antifungal Activity of this compound and Related Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Pyrazole derivative with imidazo[2,1-b] scispace.comsemanticscholar.orgacs.orgthiadiazole moiety (17l) | Various fungi | MIC = 0.25 µg/mL | wiley.com |
| Pyrazole derivative with imidazo[2,1-b] scispace.comsemanticscholar.orgacs.orgthiadiazole moiety (17m) | Various fungi | MIC = 0.25 µg/mL | wiley.com |
| 2-isonicotinoyl-4,6-dihydroimidazo[4,5-c]pyrazol-5(2H)-one derivatives | Aspergillus niger, Aspergillus flavus, Penicillium citrinum | Good activity | bme.hu |
| Pyrazole-imidazole hybrid (MPIMPPA) | Aspergillus niger | Higher inhibition than standard | researchgate.net |
Antimycobacterial Activity Studies
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem. The search for new antimycobacterial agents is therefore of high importance. This compound derivatives have shown promise in this area, particularly as inhibitors of Mycobacterium tuberculosis CYP121A1, an essential enzyme for mycobacterial growth. crick.ac.uknih.govnih.gov
In one study, a series of azole pyrazole derivatives were designed and synthesized as CYP121A1 inhibitors. crick.ac.uknih.gov The biarylpyrazole imidazole (B134444) derivatives were the most effective, with two compounds displaying optimal activity with a Minimum Inhibitory Concentration (MIC) of 1.562 μg/mL. crick.ac.uknih.gov Another study on imidazole and triazole diarylpyrazole derivatives also reported antimycobacterial activity against M. tuberculosis H37Rv, with the most active imidazole derivative having a MIC90 of 3.95–12.03 μg mL−1. rsc.orgcardiff.ac.uk
Furthermore, novel imidazo[4,5-c]pyridine derivatives have been synthesized and evaluated for their antimycobacterial activities against drug-sensitive and drug-resistant strains of M. tuberculosis. researchgate.net One compound was found to be particularly potent, inhibiting the growth of drug-sensitive, INH-resistant, and ETH-resistant strains with MIC values of 0.59 ± 0.11 μM, 20.83 ± 0.67 μM, and 15.37 ±0.14 μM, respectively. researchgate.net
Table 3: Antimycobacterial Activity of this compound Derivatives
| Compound/Derivative | Target/Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Biarylpyrazole imidazole derivative (10f) | M. tuberculosis CYP121A1 | 1.562 μg/mL | crick.ac.uknih.gov |
| Biarylpyrazole imidazole derivative (10g) | M. tuberculosis CYP121A1 | 1.562 μg/mL | crick.ac.uknih.gov |
| Imidazole diarylpyrazole derivative (11f) | M. tuberculosis H37Rv | 3.95–12.03 μg mL−1 (MIC90) | rsc.orgcardiff.ac.uk |
| Imidazo[4,5-c]pyridine derivative (5c) | Drug-sensitive M. tuberculosis H37Rv | 0.59 ± 0.11 μM | researchgate.net |
| Imidazo[4,5-c]pyridine derivative (5c) | INH-resistant M. tuberculosis H37Rv | 20.83 ± 0.67 μM | researchgate.net |
| Imidazo[4,5-c]pyridine derivative (5c) | ETH-resistant M. tuberculosis H37Rv | 15.37 ±0.14 μM | researchgate.net |
Anti-Inflammatory Research Potential
Derivatives of this compound have been a subject of interest in the quest for new anti-inflammatory agents. Research has shown that certain compounds based on this scaffold exhibit significant anti-inflammatory properties. For instance, a series of 5-phenyl-3H-imidazo[4,5-c] acs.orgresearchgate.netnaphthyridin-4(5H)-ones were synthesized and evaluated, demonstrating potent anti-inflammatory activity comparable to glucocorticoids. acs.org
In other studies, new series of pyrazoles and imidazo-pyrazoles have been synthesized to target various pathways involved in inflammation and cancer. nih.gov Many of these synthesized derivatives were effective in blocking the production of reactive oxygen species (ROS), inhibiting platelet aggregation, and reducing p38MAPK phosphorylation in both platelets and Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov The anti-inflammatory effects of some of these compounds are attributed to the presence of specific substituents, such as fluorine or hydrogen atoms at the para position of a phenyl ring. researchgate.net
The evaluation of some new pyrazolo[3,4-b]pyrazines and related heterocycles, synthesized from 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole, also revealed noteworthy anti-inflammatory activity. mdpi.com Specifically, compounds 15 and 29 from this study showed remarkable anti-inflammatory effects, with compound 15 exhibiting activity equivalent to the reference drug, indomethacin. mdpi.com Similarly, a new series of imidazopyridine incorporated pyrazolines were synthesized and screened for their anti-inflammatory activities, with compounds 6a , 6b , and 6c showing good activity at a concentration of 100 mg/kg. derpharmachemica.com
Table 1: Anti-Inflammatory Activity of Selected this compound Derivatives and Related Compounds
| Compound | Activity | Model/Target | Reference |
|---|---|---|---|
| 5-Phenyl-3H-imidazo[4,5-c] acs.orgresearchgate.netnaphthyridin-4(5H)-ones | Potent anti-inflammatory | In vivo models | acs.org |
| Pyrazoles 4a and 6a , and imidazo-pyrazole 8b | Inhibition of ROS production, platelet aggregation, and p38MAPK phosphorylation | Human platelets and HUVEC | nih.gov |
| Pyrazolo[3,4-b]pyrazine 15 | Anti-inflammatory activity comparable to indomethacin | Carrageenan-induced rat paw edema | mdpi.com |
| Pyrazolyl imidazo[1,2-a]pyridines 6a , 6b , 6c | Good anti-inflammatory activity | In vivo models | derpharmachemica.com |
Agrochemical Research Applications (e.g., Insecticidal Activity)
The this compound scaffold has also been explored for its potential in agrochemical applications, particularly as insecticides. Aryl pyrazoles, a class of compounds that includes derivatives of this compound, are known to act as neurotoxins by antagonizing γ-aminobutyric acid (GABA)-gated chloride channels. conicet.gov.ar
A notable example is the design and synthesis of novel benzo scispace.comrsc.orgimidazo[1,2-b]pyrazole derivatives. researchgate.net Through a scaffold hopping strategy based on the well-known insecticide fipronil, researchers identified compound A14 which demonstrated good insecticidal activity against P. xylostella with an LC50 value of 37.58 mg/L. researchgate.net Importantly, this compound also showed lower acute fish toxicity compared to fipronil. researchgate.net
Further research into imidazo[4,5-b]pyridine compounds containing an amino fragment has also yielded promising results. researchgate.net Several of these compounds exhibited excellent insecticidal activities against Nilaparvata lugens and Mythimna separata. researchgate.net For example, compound 10a showed 100.00% mortality against M. separata and Plutella xylostella at a concentration of 1 mg/L, outperforming the commercial insecticide Oxazosulfyl under the same conditions. researchgate.net
Table 2: Insecticidal Activity of Selected this compound Derivatives and Related Compounds
| Compound | Target Pest | Activity | Reference |
|---|---|---|---|
| A14 (benzo scispace.comrsc.orgimidazo[1,2-b]pyrazole derivative) | P. xylostella | LC50 = 37.58 mg/L | researchgate.net |
| 10a (imidazo[4,5-b]pyridine derivative) | M. separata, P. xylostella | 100% mortality at 1 mg/L | researchgate.net |
| 8n (imidazo[4,5-b]pyridine derivative) | N. lugens | 46.85% mortality at 5 mg/L | researchgate.net |
Development of Materials with Unique Optical Properties
The unique electronic and structural properties of the this compound core make it a valuable component in the development of functional materials with specific optical characteristics.
Fluorescent Probes and Sensors
Derivatives of this compound and related structures have been investigated as fluorescent probes for detecting various analytes. rsc.org The fluorescence properties of these compounds can be tuned by introducing different substituents, making them sensitive to their environment. irb.hr For instance, newly designed iminocoumarins derived from imidazo[4,5-b]pyridine have been shown to be potential pH sensing molecules. irb.hr Their spectral responses are significantly influenced by solvent polarity and the electronic nature of the substituents. irb.hr
Organic Light-Emitting Diodes (OLEDs) Emitters
The development of efficient and stable emitters for organic light-emitting diodes (OLEDs) is a major area of materials science. This compound derivatives have shown promise in this field. researchgate.net Specifically, Ir(III) based carbene complexes incorporating imidazo[4,5-b]pyrazin-2-ylidene have been synthesized and characterized as emitters for blue OLEDs. rsc.org These complexes exhibit sky-blue emission with high photoluminescent quantum yields. rsc.org One such complex, f-ct4b , when used in an OLED device, resulted in blue emission with a maximum external quantum efficiency (EQE) of 17.4%. rsc.org
Applications in Optoelectronic Devices
The versatile optical and electronic properties of imidazo[4,5-c]pyridines make them suitable for a range of optoelectronic devices. researchgate.netmdpi.com Their structural flexibility allows for the tuning of their optical properties, making them excellent candidates for applications such as downshifting and other optoelectronic technologies. researchgate.netmdpi.com The electroluminescence of imidazopyridine derivatives has been successfully utilized in layered OLEDs. researchgate.net
Corrosion Inhibition Studies
Researchers have explored the use of pyrazole derivatives as corrosion inhibitors for metals in acidic environments. nih.gov These compounds can adsorb onto the metal surface, forming a protective layer that prevents corrosion. nih.govnih.gov The presence of heteroatoms like nitrogen in the pyrazole ring and functional groups such as -NH2 and C=O enhances their adsorption capabilities. nih.gov
Studies on imidazo[4,5-b]pyridines have demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. najah.edu For example, 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1 ) showed an inhibition efficiency that increased with concentration, reaching a maximum of 94% at 10⁻³M. najah.edu The adsorption of this inhibitor on the mild steel surface was found to follow the Langmuir adsorption isotherm. najah.edu Similarly, other pyrazole derivatives have shown high inhibition efficiencies, acting as mixed-type inhibitors. acs.org
Table 3: Corrosion Inhibition Efficiency of Selected this compound and Related Derivatives
| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| P1 (6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine) | Mild Steel | 1.0 M HCl | 94 | najah.edu |
| MPA (3-methyl-1H-pyrazol-5-amine) | Mild Steel | 1 M H₂SO₄ | 96.47 | nih.gov |
| MPO (3-methyl-1H-pyrazol-5-(4H)-one) | Mild Steel | 1 M H₂SO₄ | 85.55 | nih.gov |
| L6 (ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate) | Carbon Steel | 1 M HCl | 91.8 | nih.gov |
| TOPI (4-[(4R,5S)-4,5-bis(4-hydroxyphenyl)-4,5-dihydro-1H-imidazol-2-yl]phenol) | Carbon Steel | 1M HCl | 96.4 | tandfonline.com |
Antiglycation and Antioxidative Potential in Biochemical Systems
The this compound scaffold and its related structures, such as imidazo[4,5-b]pyridines, have been the subject of research for their potential to combat glycation and oxidative stress. Glycation, the non-enzymatic reaction between reducing sugars and proteins, leads to the formation of advanced glycation end products (AGEs), which are implicated in various disease pathologies. The imidazole moiety itself is considered significant for antiglycation activity, as its free amino group can compete with the amine side groups of proteins in the presence of reactive dicarbonyl compounds. researchgate.net
Studies on structurally similar imidazo[4,5-b]pyridine benzohydrazones have demonstrated notable antiglycation potential. researchgate.net For instance, certain di- and trihydroxy-substituted compounds showed potent antiglycation activity. researchgate.net Research has indicated a correlation between antiglycation effects and antioxidant capabilities, suggesting that the inhibition of glycation is partly due to antioxidative mechanisms. researchgate.net
The antioxidant properties of pyrazole-containing compounds are well-documented, with the scaffold being a key feature in the development of agents with significant antioxidant activity. researchgate.net Derivatives of imidazo[4,5-b]pyridine have been synthesized and evaluated for their radical-scavenging activity. researchgate.net In studies involving 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives, several compounds exhibited better antiglycation activity than the standard, rutin. researchgate.net Specifically, compounds with IC50 values of 240.10 ± 2.50 μM and 240.30 ± 2.90 μM were identified as highly active. researchgate.net The same series also produced compounds with good antioxidant activity, with IC50 values as low as 58.10 ± 2.50 μM. researchgate.net The presence of phenolic groups and additional nitrogen and sulfur atoms in the structure of related pyrazole derivatives has been shown to enhance antioxidant capacity. nanobioletters.com
| Compound Series | Activity | Key Findings (IC50 Values) | Reference |
|---|---|---|---|
| 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives | Antiglycation | Compound 2 : 240.10 ± 2.50 μM Compound 4 : 240.30 ± 2.90 μM (Standard Rutin: 294.50 ± 1.50 μM) | researchgate.net |
| 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives | Antioxidant | Compound 2 : 58.10 ± 2.50 μM Compound 1 : 69.45 ± 0.25 μM | researchgate.net |
| Imidazo[4,5-b]pyridine benzohydrazones | Antiglycation | Di and trihydroxy substituted compounds showed good activity, with one compound having an IC50 of 140.16 ± 0.36 µM. researchgate.net | researchgate.net |
| This compound derivatives | α-Amylase Inhibition | Diphenylaminomethyl derivative: 0.071 μM Phenylcarbamodithioate derivative: 0.083 μM (Standard Acarbose: 0.060 μM) | researchgate.net |
Modulation of Cellular Pathways in Research Models
Derivatives of the imidazo-pyrazole scaffold have been investigated for their ability to modulate various cellular signaling pathways, which is crucial in the context of diseases like cancer and inflammation. nih.gov Research has shown that these compounds can interfere with key protein kinases involved in cell proliferation, differentiation, survival, and apoptosis. nih.gov
One area of focus has been the mitogen-activated protein kinase (MAPK) pathways. nih.gov Certain imidazo-pyrazole derivatives have demonstrated the ability to inhibit the phosphorylation of p38MAPK, a kinase involved in inflammation and tumorigenesis. nih.gov In one study, an imidazo-pyrazole derivative, compound 9e , was identified as a potent and selective inhibitor of p38MAPK phosphorylation, showing greater ability in this regard than a previously identified lead compound. nih.gov This selective action on a specific intracellular pathway is a noteworthy finding in the development of targeted therapeutic agents. nih.gov These compounds were also found to inhibit reactive oxygen species (ROS) production, which is linked to the p38MAPK pathway. nih.govnih.gov
Furthermore, research into imidazo[4,5-b]pyridine-based compounds has led to the identification of dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are important targets in cancer therapy, particularly for acute myeloid leukemia. acs.org Optimization of this scaffold focused on improving metabolic stability and reducing off-target effects, such as inhibition of the hERG channel. acs.org For example, the introduction of a 1,3-dimethyl-1H-pyrazol-4-yl substituent was found to be optimal for balancing potency and safety. acs.org The this compound ring system is also being explored as a potential bio-isostere for purines, which could lead to novel nucleoside analogs for therapeutic use. researchgate.net
| Compound Series | Target Pathway/Protein | Key Research Finding | Reference |
|---|---|---|---|
| Imidazo-pyrazole derivatives | p38MAPK | Compound 9e strongly and selectively inhibited p38MAPK phosphorylation. | nih.gov |
| Imidazo-pyrazole derivatives | ERK1/2, AKT | Previously synthesized compounds showed interference with ERK1/2, AKT, and p38MAPK phosphorylation. | nih.gov |
| Imidazo[4,5-b]pyridine derivatives | Aurora Kinase A | Compound 27e inhibited Aurora-A with an IC50 value of 0.038 μM. | acs.org |
| Imidazo[4,5-b]pyridine derivatives | FLT3/Aurora Kinase | Identified as dual inhibitors for potential acute myeloid leukemia treatment. | acs.org |
| Imidazo-pyrazoles | ROS Production | Several derivatives were able to block ROS production in human platelets. | nih.govnih.gov |
Future Perspectives and Emerging Research Directions
Exploration of Unconventional Synthetic Pathways
A significant advancement lies in transition-metal-catalyzed reactions. A novel and efficient approach involves the copper-catalyzed intramolecular cyclization of N'-(4-halopyrazol-5-yl)amidines. acs.orgacs.org This method is advantageous as it starts from inexpensive 5-aminopyrazoles and allows for a wide variety of substituents to be introduced at all positions of the imidazo[4,5-c]pyrazole nucleus. acs.org Further research into other transition-metal catalysts, such as palladium, could expand the scope and efficiency of these cyclization reactions. researchgate.net
Another promising avenue is the use of one-pot, multi-component reactions (MCRs). MCRs offer significant advantages by combining several synthetic steps into a single operation, reducing waste and increasing efficiency. The development of MCRs for this compound synthesis, potentially using novel catalysts like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) which has been effective for related fused heterocycles, represents a key future direction. rsc.org Photochemically induced transformations also present an unconventional route, where substituted pyrrolo[2,3-d]-1,2,3-triazoles can be converted into the this compound system upon UV irradiation.
Design of Highly Selective and Potent Derivatives through Rational Design
The this compound scaffold is a privileged structure for targeting protein kinases, a critical class of enzymes in cellular signaling. A major future challenge and opportunity lie in the rational design of derivatives that are not only potent but also highly selective for specific kinase isoforms, thereby minimizing off-target effects.
Structure-based drug design (SBDD) is a cornerstone of this effort. By exploiting subtle differences in the amino acid composition of the ATP-binding pockets of different kinases, researchers can design inhibitors with high selectivity. For example, in the related imidazo[4,5-b]pyridine series, selectivity for Aurora-A kinase over Aurora-B was achieved by designing ligands that interact with specific residues like Thr217, which is not conserved in the Aurora-B isoform. irb.hr This same principle will be vigorously applied to the this compound core to develop selective inhibitors for targets like p38α MAP kinase, Raf kinase, and others. acs.org Molecular docking and dynamic simulations will be essential tools to predict binding affinities and conformations, guiding the synthesis of optimized compounds. researchgate.net
| Derivative Type | Target | Design Strategy | Desired Outcome |
| Substituted 5-aryl-imidazo[4,5-c]pyrazoles | Raf Kinase | Exploiting specific interactions in the kinase hinge region | Selective inhibition for cancer therapy acs.org |
| Substituted imidazo[4,5-c]pyrazoles | p38α MAP Kinase | Targeting unique pockets to achieve isoform selectivity | Potent and selective anti-inflammatory agents |
| Functionalized imidazo[4,5-c]pyrazoles | Aurora Kinases | Interacting with non-conserved residues (e.g., Thr217 gatekeeper) | Selective antiproliferative agents with reduced toxicity irb.hr |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of this compound derivatives. These computational tools can analyze vast datasets to identify complex patterns that are not apparent to human researchers, accelerating the design-build-test-learn cycle.
One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. ML algorithms, such as random forests, can be trained on existing libraries of this compound analogues and their measured biological activities to build predictive models. These models can then be used to forecast the potency of novel, unsynthesized compounds, allowing chemists to prioritize the most promising candidates. This approach has been successfully applied to related imidazopyrazine derivatives to design new analogues with favorable anti-melanoma activity. The future will see more refined QSAR models for various biological targets of the this compound core.
Furthermore, generative ML models are emerging as powerful tools for de novo molecular design. These models can learn the underlying patterns of known active molecules and then generate novel molecular structures with desired properties, such as high predicted affinity for a target and favorable drug-like characteristics. This approach can explore a much larger chemical space than traditional virtual screening, potentially uncovering unprecedented this compound-based scaffolds. ML frameworks are also being developed to aid in the discovery of novel catalysts and reaction conditions, which could accelerate the synthesis of these designed molecules. mdpi.com
Development of this compound-Based Hybrid Molecules
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach to develop compounds with enhanced or multi-target activity. The this compound scaffold is an ideal building block for creating such hybrid molecules.
An emerging area is the development of glycohybrids, where the this compound core is covalently linked to a carbohydrate moiety. Carbohydrates can improve pharmacokinetic properties and mediate specific interactions with cellular targets. Recently, imidazo-pyrazole glycohybrids have been synthesized and shown to possess submicromolar anticancer activity, opening the door for a new class of therapeutics.
Another innovative approach is the formulation of this compound derivatives into advanced drug delivery systems, creating hybrid materials with unique properties. For instance, potent imidazo-pyrazole compounds have been loaded into hydrogels and polymeric nanoparticles. semanticscholar.orgmdpi.com An imidazo-pyrazole loaded into a hydrogel demonstrated significant cytotoxic effects against melanoma cells resistant to standard therapies. mdpi.com Similarly, loading into polystyrene-based nanoparticles is being explored to improve delivery and efficacy against chemo-resistant neuroblastoma. semanticscholar.org These hybrid systems can improve solubility, provide controlled release, and target specific tissues or cell types.
Application in Chemical Biology and Tools for Biological Pathway Elucidation
Beyond their direct therapeutic potential, highly potent and selective this compound derivatives are valuable tools for chemical biology. They can be used as chemical probes to dissect complex biological pathways and validate new drug targets.
By inhibiting a specific protein, such as a particular kinase, these compounds allow researchers to study the downstream consequences of that inhibition in cellular or whole-organism models. This helps to elucidate the protein's function and its role in disease pathogenesis. For example, derivatives that selectively inhibit p38MAPK phosphorylation can be used to explore the intricate roles of this pathway in inflammation and cancer. The discovery that an this compound impurity was responsible for the kinase inhibitory activity of a different chemical sample underscores the scaffold's potential to yield potent and specific biological modulators.
Future work will involve developing this compound-based probes with features amenable to chemical biology studies, such as the inclusion of "handles" for attaching fluorescent dyes or affinity tags (e.g., biotin). This would enable techniques like pull-down assays to identify the cellular targets of a compound or fluorescence microscopy to visualize its subcellular localization.
Expansion into Advanced Materials Science Beyond Optoelectronics
While the biological activity of imidazo[4,5-c]pyrazoles is well-explored, their application in materials science is an emerging frontier with significant potential. The fused aromatic system imparts electronic and photophysical properties that can be exploited in areas beyond known optoelectronic applications like OLEDs. rsc.org
Fluorescent Probes and Sensors: The inherent fluorescence of some pyrazole (B372694) derivatives makes them attractive candidates for developing chemosensors and bioimaging agents. By functionalizing the this compound core with specific recognition moieties, it is possible to create probes that exhibit a change in their fluorescence properties upon binding to specific ions, molecules, or changes in the cellular environment (e.g., pH). rsc.org This could lead to new tools for diagnostics and real-time monitoring of biological processes.
Organic Electronics: The electron-rich nature and planar structure of the this compound system are characteristic features of organic semiconductors. There is a growing interest in exploring these and related heterocyclic compounds for applications in electronic materials, where they can facilitate effective charge transport and provide environmental stability. acs.org
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the this compound ring are excellent coordination sites for metal ions, making the scaffold a promising organic linker for the construction of Metal-Organic Frameworks (MOFs). acs.orgdiva-portal.org These crystalline, porous materials have applications in gas storage, separation, and heterogeneous catalysis. By designing this compound-based linkers, it may be possible to create novel MOFs with unique topologies and functional properties, such as catalytic activity for challenging organic transformations. diva-portal.org
Comprehensive Structure-Activity and Structure-Property Relationship Studies
Systematic and comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to advancing the field. Future research will focus on building a more complete understanding of how specific structural modifications to the this compound core influence its biological and material properties.
In medicinal chemistry, detailed SAR studies will continue to be crucial. For example, research has shown that modifications to different positions of the fused ring system, such as the decoration of a catechol ring or the position of an acylhydrazonic substituent, can dramatically alter antiproliferative and antioxidant activities. rsc.org Understanding these relationships is key to fine-tuning potency and selectivity.
In materials science, SPR studies will correlate molecular structure with physical properties. For instance, research will elucidate how substituent electronics (electron-donating vs. electron-withdrawing groups) and steric bulk affect key material characteristics like:
Fluorescence Quantum Yield: How structural changes impact the efficiency of light emission for sensor applications.
Charge Carrier Mobility: How molecular packing and electronic coupling influence performance in organic semiconductor devices. acs.org
Porosity and Catalytic Activity: How the geometry of the linker affects the structure and function of the resulting MOFs. diva-portal.org
These comprehensive studies, combining empirical data with computational modeling, will provide a predictive framework for the rational design of new this compound-based molecules for any desired application.
Q & A
Q. What are the common synthetic routes for Imidazo[4,5-c]pyrazole derivatives in academic research?
this compound derivatives are typically synthesized via condensation reactions or transition-metal-catalyzed cross-coupling . For example:
- Condensation of pyrazole precursors with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate can yield fused imidazo-pyrazole scaffolds .
- Copper- or palladium-catalyzed reactions are effective for constructing the heterocyclic core, leveraging ligands like acetylacetonate or hexafluoroacetylacetonate to stabilize intermediates .
- Pyridine or imidazole derivatives can serve as starting materials, with nitro or amino substituents enabling regioselective ring fusion (e.g., via cyclization under acidic conditions) .
Q. How are this compound derivatives characterized structurally?
Key techniques include:
- X-ray crystallography : Resolves bond angles and confirms regiochemistry of fused rings .
- ¹H/¹³C NMR : Identifies proton environments (e.g., NH groups in imidazole rings at δ 10–12 ppm) and aromatic splitting patterns .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for applications in drug design .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .
Q. What structural features influence the stability of this compound derivatives?
- Nitrogen positioning : Adjacent nitrogen atoms in the imidazole and pyrazole rings enhance aromaticity but may reduce solubility .
- Substituent effects : Electron-withdrawing groups (e.g., nitro, carboxyl) stabilize the core but increase susceptibility to hydrolysis .
- Hydrogen bonding : Intra- or intermolecular H-bonds (e.g., NH⋯O) improve crystallinity and thermal stability .
Advanced Research Questions
Q. How can researchers design experiments to evaluate pharmacological mechanisms (e.g., kinase inhibition)?
- Kinase inhibition assays : Use recombinant JAK or PARP-1 enzymes to measure IC₅₀ values. For example, imidazo[4,5-c]pyridinecarboxamide derivatives showed PARP-1 inhibition (IC₅₀ < 50 nM) via competitive NAD+ binding .
- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., methyl, fluoro) at positions 4 or 7 to modulate steric and electronic interactions with kinase active sites .
- Cellular assays : Test anti-inflammatory activity in TNF-α/IL-6 suppression models, as seen in trisubstituted analogs .
Q. How to resolve contradictions in biological activity data across analogs?
- Isomer differentiation : this compound isomers (vs. [4,5-d] or [1,2-b]) may exhibit divergent binding modes due to nitrogen atom alignment .
- Metabolic stability screening : Use hepatic microsomes to identify labile substituents causing false-negative results in vitro .
- Crystallographic validation : Compare target co-crystal structures to confirm whether observed activity aligns with predicted binding poses .
Q. What computational methods predict binding modes of this compound derivatives?
- Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals to prioritize analogs with optimal H-bonding or π-stacking potential .
- Molecular docking : Simulate interactions with PARP-1’s NAD+ binding site, focusing on conserved residues (e.g., Gly863, Ser904) .
- MD simulations : Track conformational stability of ligand-target complexes over 100 ns to assess entropic penalties .
Q. How to optimize synthetic yields in transition-metal-catalyzed reactions?
- Ligand screening : Triacetate or hexafluoroacetylacetonate ligands improve copper catalyst turnover .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of halogenated intermediates .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
